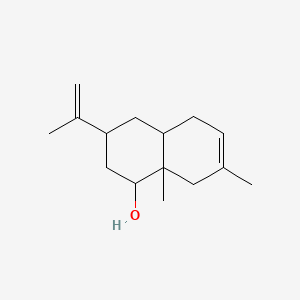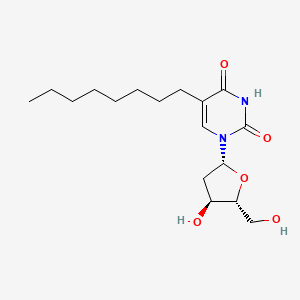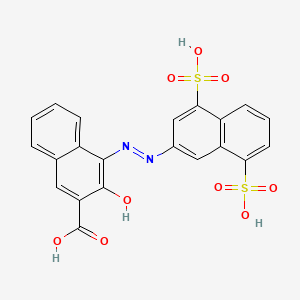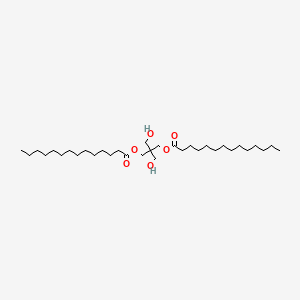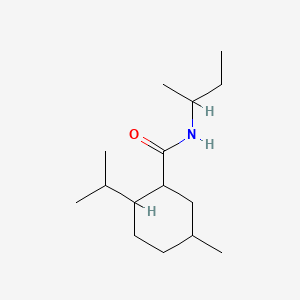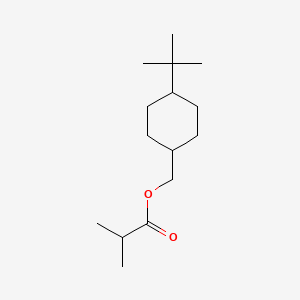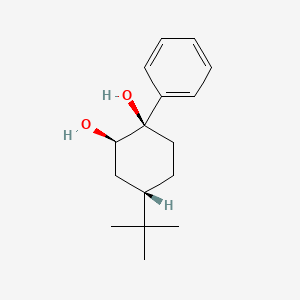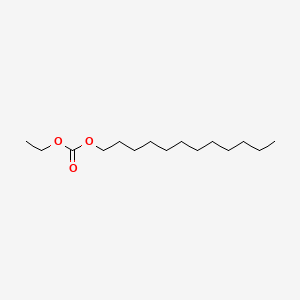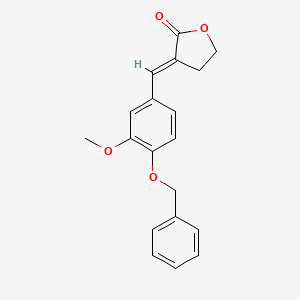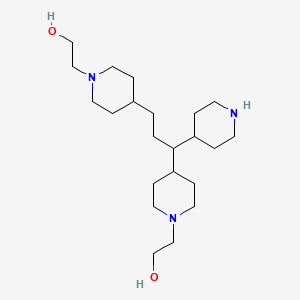
4,4'-(1-(4-Piperidyl)propane-1,3-diyl)bis(piperidine-1-ethanol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(1-(4-Piperidyl)propane-1,3-diyl)bis(piperidine-1-ethanol) is a complex organic compound characterized by the presence of multiple piperidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1-(4-Piperidyl)propane-1,3-diyl)bis(piperidine-1-ethanol) typically involves the reaction of 4-piperidylmethanol with 1,3-dibromopropane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the piperidine nitrogen attacks the carbon atoms of the dibromopropane, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(1-(4-Piperidyl)propane-1,3-diyl)bis(piperidine-1-ethanol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
4,4’-(1-(4-Piperidyl)propane-1,3-diyl)bis(piperidine-1-ethanol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 4,4’-(1-(4-Piperidyl)propane-1,3-diyl)bis(piperidine-1-ethanol) involves its interaction with specific molecular targets. The piperidine rings in the compound can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses[4][4].
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Bis(4-piperidyl)propane
- 4,4’-Trimethylenedipiperidine
- 1,3-Di-4-piperidylpropane
Uniqueness
4,4’-(1-(4-Piperidyl)propane-1,3-diyl)bis(piperidine-1-ethanol) is unique due to its specific arrangement of piperidine rings and the presence of ethanol groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
71412-24-3 |
|---|---|
Formule moléculaire |
C22H43N3O2 |
Poids moléculaire |
381.6 g/mol |
Nom IUPAC |
2-[4-[3-[1-(2-hydroxyethyl)piperidin-4-yl]-3-piperidin-4-ylpropyl]piperidin-1-yl]ethanol |
InChI |
InChI=1S/C22H43N3O2/c26-17-15-24-11-5-19(6-12-24)1-2-22(20-3-9-23-10-4-20)21-7-13-25(14-8-21)16-18-27/h19-23,26-27H,1-18H2 |
Clé InChI |
GUHDBMMUZOUAPA-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C(CCC2CCN(CC2)CCO)C3CCN(CC3)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


